molecular formula C11H18N2O B12865539 N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine

N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine

Cat. No.: B12865539
M. Wt: 194.27 g/mol
InChI Key: XINMYDPYWQUKCE-UHFFFAOYSA-N
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Description

N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine is a heterocyclic compound that features a furan ring substituted with a piperidine moiety and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine typically involves the reaction of 5-(piperidin-1-ylmethyl)furan-2-carbaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s furan ring and piperidine moiety allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-1-ylmethyl)furan-2-carbohydrazide
  • N-(2-Furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-4-methyl-benzamide
  • 1-[(Furan-2-yl)carbonyl]piperidin-4-one

Uniqueness

N-Methyl-5-(piperidin-1-ylmethyl)furan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring, piperidine moiety, and methylamine group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

N-methyl-5-(piperidin-1-ylmethyl)furan-2-amine

InChI

InChI=1S/C11H18N2O/c1-12-11-6-5-10(14-11)9-13-7-3-2-4-8-13/h5-6,12H,2-4,7-9H2,1H3

InChI Key

XINMYDPYWQUKCE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(O1)CN2CCCCC2

Origin of Product

United States

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